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Introduction
ML365 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P)

channels, TASK-1 (KCNK3) and TWIK2 (KCNK6). Its ability to modulate these channels makes

it a valuable pharmacological tool for investigating their physiological and pathological roles. In

vivo studies have demonstrated the efficacy of ML365 in models of inflammation and epilepsy,

highlighting its therapeutic potential. This document provides detailed application notes and

protocols for the in vivo use of ML365, summarizing key quantitative data and outlining

experimental methodologies.
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l (i.p.)

Dose-

dependently
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serum IL-1β
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inflammatory

lung injury.

[1]

Rat

Chronic
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(Pilocarpine-

induced)
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stated

Not explicitly

stated

Co-treatment

with ML365

improved the

responsivene

ss to

levetiracetam

, an anti-

epileptic

drug.

[2]

Pharmacokinetic Parameters of ML365 in Rats
Parameter Intravenous (7 mg/kg) Oral (17.5 mg/kg)

Cmax 2005.90 ng/mL -

AUC 1618.95 ng·h·mL⁻¹ -

Half-life (t½) 13.58 h -

Oral Bioavailability (F) - 22.49%

Data from a study in Sprague-Dawley rats.[1]
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ML365 Signaling Pathway
ML365 exerts its effects by inhibiting TASK-1 and TWIK2 potassium channels. In the context of

inflammation, inhibition of the TWIK2 channel in macrophages blocks ATP-induced potassium

efflux, which is a critical step for the activation of the NLRP3 inflammasome. This, in turn,

reduces the maturation and release of the pro-inflammatory cytokine IL-1β.
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Caption: ML365 inhibits the TWIK2 channel, blocking NLRP3 inflammasome activation.

General Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for determining the optimal working

concentration and evaluating the efficacy of ML365 in a disease model.
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Caption: A general workflow for in vivo evaluation of ML365.

Experimental Protocols
Preparation of ML365 for In Vivo Administration
A common vehicle for the intraperitoneal administration of ML365 is a solution composed of

DMSO, PEG300, Tween-80, and saline.

Materials:

ML365 powder

Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of ML365 in DMSO. The concentration will depend on the final

desired dose.

For a final solution, the recommended volumetric ratio is 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.

To prepare 1 mL of the final solution: a. Take the required volume of the ML365 DMSO stock

solution (e.g., 100 µL). b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-

80 and mix until the solution is clear. d. Add 450 µL of sterile saline to reach a final volume of

1 mL.

The final solution should be prepared fresh on the day of use.

LPS-Induced Endotoxic Shock Model in Mice
This protocol describes the induction of endotoxic shock in mice and the administration of

ML365 to evaluate its anti-inflammatory effects.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Lipopolysaccharide (LPS) from E. coli

ML365 solution (prepared as described above)

Sterile phosphate-buffered saline (PBS)

Procedure:

Acclimatize mice for at least one week before the experiment.
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Randomly divide the mice into treatment groups (e.g., vehicle control, ML365 at 1, 10, and

25 mg/kg).

Administer the prepared ML365 solution or vehicle control via intraperitoneal (i.p.) injection.

One hour after ML365 administration, induce endotoxic shock by i.p. injection of LPS (e.g.,

10-20 mg/kg, the dose may need to be optimized depending on the LPS lot and mouse

strain).

Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) and

survival over a defined period (e.g., 24-48 hours).

At a predetermined time point (e.g., 6-8 hours post-LPS injection), collect blood and tissues

for analysis of inflammatory markers (e.g., IL-1β, TNF-α) and histopathology.

Chronic Epilepsy Model in Rats (Pilocarpine-Induced)
This protocol provides a general outline for inducing chronic epilepsy in rats and assessing the

therapeutic potential of ML365. The specific dosage of ML365 for this model was not explicitly

stated in the reviewed literature and should be determined empirically.

Materials:

Male Sprague-Dawley or Wistar rats (200-250 g)

Pilocarpine hydrochloride

Scopolamine methyl nitrate (or other peripheral cholinergic antagonist)

ML365 solution

EEG recording equipment

Procedure:

To induce status epilepticus (SE), administer scopolamine methyl nitrate (1 mg/kg, i.p.) to

reduce peripheral cholinergic effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/product/b15586086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thirty minutes later, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).

Monitor the rats for the onset of seizures. SE is typically characterized by continuous

seizures for at least 30 minutes.

After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g.,

diazepam) to terminate the seizures.

Allow the rats to recover. Spontaneous recurrent seizures typically develop over several

weeks.

Implant EEG electrodes to monitor seizure activity.

Once a stable baseline of spontaneous seizures is established, begin treatment with ML365
or vehicle control. The dosing regimen (dose, frequency, and route of administration) will

need to be optimized.

Monitor seizure frequency and duration via EEG recordings to evaluate the efficacy of

ML365.

Safety and Toxicology
Important Note: The reviewed literature did not provide specific data on the Maximum Tolerated

Dose (MTD) or the LD50 for ML365 in rodents. Therefore, it is imperative for researchers to

conduct their own dose-range finding studies to determine the MTD in their specific animal

model and experimental conditions before proceeding with efficacy studies.

General recommendations for toxicity assessment:

Acute Toxicity Study: Administer single escalating doses of ML365 to different groups of

animals and monitor for adverse effects and mortality over a period of 7-14 days.

Parameters to Monitor:

Clinical signs of toxicity (e.g., changes in behavior, posture, activity, breathing).

Body weight changes.
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Food and water consumption.

At the end of the study, perform gross necropsy and histopathological analysis of major

organs.

Conclusion
ML365 is a promising research tool for investigating the roles of TASK-1 and TWIK2 channels

in vivo. The provided protocols for its use in models of inflammation and epilepsy serve as a

starting point for further research. However, due to the lack of publicly available comprehensive

toxicology data, researchers must exercise caution and conduct thorough dose-finding and

safety assessments to ensure animal welfare and the validity of their experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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